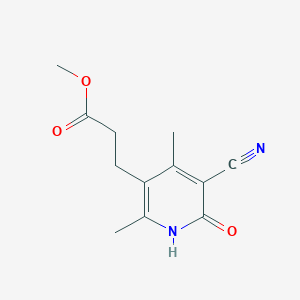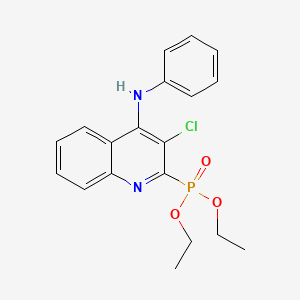
Ethyl (2,4-dinitrophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2,4-dinitrophenoxy)acetate is a chemical compound with the molecular formula C10H10N2O7 . It is used in chemical synthesis studies . The compound appears as a yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The average mass of the molecule is 270.196 Da .
Physical And Chemical Properties Analysis
This compound is a yellow crystalline powder . The elemental analysis shows that it contains 43.9%-45.3% carbon and 15.3%-15.9% nitrogen .
Aplicaciones Científicas De Investigación
Organic Intermediates in Environmental Treatment
Research into the degradation of 2,4-dichlorophenoxyacetic acid, a compound related to Ethyl (2,4-dinitrophenoxy)acetate, has shown the formation of various organic intermediates during mineralization processes like Fe3+-catalyzed hydrogen peroxide reactions. These studies contribute to understanding how such compounds can be broken down in wastewater treatment, providing a pathway to mitigate environmental pollution (Yunfu. Sun & J. Pignatello, 1993).
Corrosion Inhibition
This compound’s structural relatives, quinoxalines compounds, have been studied for their efficiency as corrosion inhibitors for metals like copper in acidic environments. Quantum chemical calculations based on the DFT method have been used to explore the relationship between molecular structure and inhibition efficiency, showing the potential of such compounds in protecting materials (A. Zarrouk et al., 2014).
Intramolecular Interactions and Crystallography
The study of Ethyl bis-(2,4-dinitrophenyl)acetate, a compound closely related to this compound, via X-ray diffraction revealed unique intramolecular interactions. This knowledge is pivotal in materials science, offering insights into molecular geometry, potential reactivity, and the design of new materials with specific properties (E. Ertaş et al., 1998).
Analytical Chemistry Applications
The development of methods for the thin-layer chromatographic separation of 2,4-dinitrophenylhydrazones, which are derivatives related to the study of this compound, illustrates the compound's importance in analytical chemistry. Such methods enhance the detection and analysis of aldehydes and ketones, critical in various scientific and industrial processes (A. Jart & A. J. Bigler, 1966).
Green Chemistry
The application of Ethyl acetate, a solvent related to this compound, in the synthesis of poly(2-ethyl-2-oxazoline) underscores the shift towards environmentally friendly solvents in polymer synthesis. This shift is crucial for pharmaceutical compliance and reducing environmental impact, highlighting the role of this compound and its derivatives in promoting sustainable practices in chemical manufacturing (Maarten Vergaelen et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(2,4-dinitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPICVKGZXMYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2680380.png)

![4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2680383.png)



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2680391.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate](/img/structure/B2680396.png)

![2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B2680400.png)

